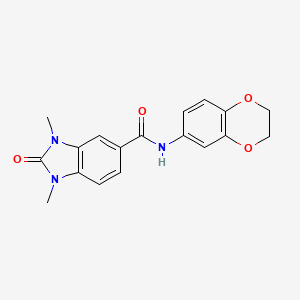![molecular formula C13H10F2N2O3S B5300280 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonylureas and is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies.
作用機序
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide works by binding to the SERT protein and inhibiting its function, thereby increasing the concentration of serotonin in the synaptic cleft. This results in an increase in serotonin signaling, which can have various effects on mood, cognition, and behavior. The exact mechanism of action of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of the SERT protein's reuptake function.
Biochemical and Physiological Effects
The use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in PET imaging studies has revealed various biochemical and physiological effects of SERT dysfunction. For example, studies have shown that patients with depression have decreased SERT density in certain brain regions, which may contribute to the development of depressive symptoms. Similarly, studies have shown that the use of SSRIs such as 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide can increase SERT density and improve depressive symptoms in patients with depression.
実験室実験の利点と制限
One of the main advantages of using 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in lab experiments is its high selectivity for SERT, which allows for accurate measurement of SERT density and distribution in the brain. Additionally, 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide has a long half-life, which allows for extended imaging sessions. However, there are also some limitations to using 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. For example, 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is a radioactive compound, which requires special handling and disposal procedures. Additionally, the use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is limited to PET imaging studies, which may not be accessible to all researchers.
将来の方向性
There are several future directions for research involving 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. One area of interest is the use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in studying the effects of SSRIs on SERT density and distribution in the brain. Additionally, researchers are exploring the use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in studying the role of SERT dysfunction in other psychiatric disorders such as anxiety and obsessive-compulsive disorder. Finally, there is ongoing research into the development of new radioligands that can selectively target other proteins involved in the regulation of neurotransmitters, which may provide new insights into the pathophysiology of psychiatric disorders.
合成法
The synthesis of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide involves the reaction of 4-aminobenzoic acid with 2,5-difluorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. The final product has a white crystalline appearance and a melting point of 235-238°C.
科学的研究の応用
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is commonly used as a radioligand in PET imaging studies to visualize the serotonin transporter (SERT) in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction has been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. By using 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide as a radioligand, researchers can measure the density and distribution of SERT in the brain, which can provide valuable insights into the pathophysiology of these disorders.
特性
IUPAC Name |
4-[(2,5-difluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-9-3-6-11(15)12(7-9)21(19,20)17-10-4-1-8(2-5-10)13(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYUYOZUWQEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,5-Difluorophenyl)sulfonyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
![(1-methyl-1H-imidazol-2-yl)[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5300230.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5300246.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5300274.png)
![2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)